

An In-depth Technical Guide to Methyl Picolinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl picolinate**

Cat. No.: **B146443**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **methyl picolinate**. The information is intended for professionals in research, development, and academia who require detailed technical data on this versatile heterocyclic compound.

Introduction

Methyl picolinate (IUPAC name: methyl pyridine-2-carboxylate) is an aromatic organic compound and the methyl ester of picolinic acid.^{[1][2]} It is a member of the pyridine family, characterized by a pyridine ring substituted at the 2-position with a methyl ester group.^[3] This compound typically appears as a colorless to pale yellow liquid or a low-melting solid with a characteristic fruity or aromatic odor.^{[3][4]} **Methyl picolinate** is recognized for its utility as a versatile intermediate and building block in various fields, most notably in the pharmaceutical and agrochemical industries.^{[3][5][6]} Its unique chemical structure, featuring both a reactive ester functional group and a pyridine moiety, allows for a wide range of synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules and bioactive compounds.^{[3][7]}

Chemical Structure and Identifiers

Methyl picolinate's structure consists of a pyridine ring with a methoxycarbonyl group attached at the C2 position. The molecule exists in two conformers, s-cis and s-trans.^{[4][5]}

Caption: Chemical structure of **Methyl Picolinate**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	methyl pyridine-2-carboxylate	[1] [2]
Synonyms	Methyl 2-pyridinecarboxylate, Picolinic acid methyl ester, 2- Carbomethoxypyridine	[1] [5]
CAS Number	2459-07-6	[1] [5]
Molecular Formula	C ₇ H ₇ NO ₂	[1] [5]
Molecular Weight	137.14 g/mol	[1] [5]
InChI Key	NMMIHXMBOZYNET- UHFFFAOYSA-N	[1] [3]
Canonical SMILES	COC(=O)C1=CC=CC=N1	[2] [3]

| EINECS | 219-545-2 |[\[5\]](#) |

Physicochemical Properties

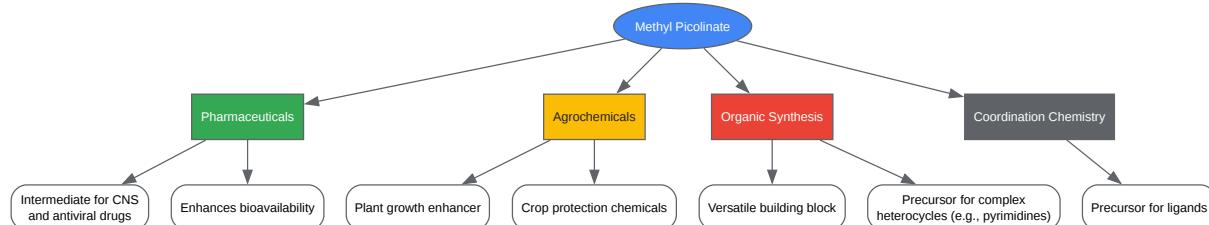
Methyl picolinate is a low-melting solid that often presents as a colorless to yellow liquid at or slightly above room temperature.[\[3\]](#)[\[5\]](#) It is slightly soluble in water but miscible with many common organic solvents like ethanol and acetone.[\[3\]](#)[\[5\]](#)

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White/Crystalline Powder or Colorless to yellow liquid	[3] [5]
Melting Point	19 °C	[5] [8]
Boiling Point	95 °C at 1 mm Hg; 227.4 °C at 760 mmHg	[4] [5] [9]
Density	1.137 g/mL at 25 °C	[4] [5]
Refractive Index (n ²⁰ /D)	1.521	[4] [5]
Vapor Pressure	0.0778 mmHg at 25 °C	[5]
Flash Point	217 °F (102.8 °C)	[5]
pKa	2.21 (+1) at 25 °C	[3] [5]
Water Solubility	Slightly soluble	[3] [4] [5]

| Storage Temperature | Room Temperature, under inert atmosphere [\[5\]](#) |

Spectroscopic Data


The structural identity and purity of **methyl picolinate** can be confirmed using various spectroscopic techniques. Experimental spectra are widely available in chemical databases.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the methyl ester and pyridine ring protons.[\[10\]](#)[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the aromatic C=C and C=N vibrations of the pyridine ring.[\[1\]](#)[\[12\]](#)
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to its formula weight (137.14 g/mol).[\[1\]](#)[\[13\]](#)

Reactivity and Chemical Pathways

Methyl picolinate's reactivity is governed by its ester functional group and the pyridine ring. It serves as a versatile precursor in organic synthesis.[7]

- Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield picolinic acid and methanol.[7]
- Transesterification: It can react with other alcohols in the presence of a catalyst to form different picolinate esters.[7]
- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to a variety of derivatives.[7]
- Building Block in Synthesis: It is a key starting material for synthesizing more complex heterocyclic compounds, such as N-benzylpicolinamide and substituted pyrimidines, which are of interest in medicinal chemistry.[7]

[Click to download full resolution via product page](#)

Caption: Key application areas of **Methyl Picolinate**.

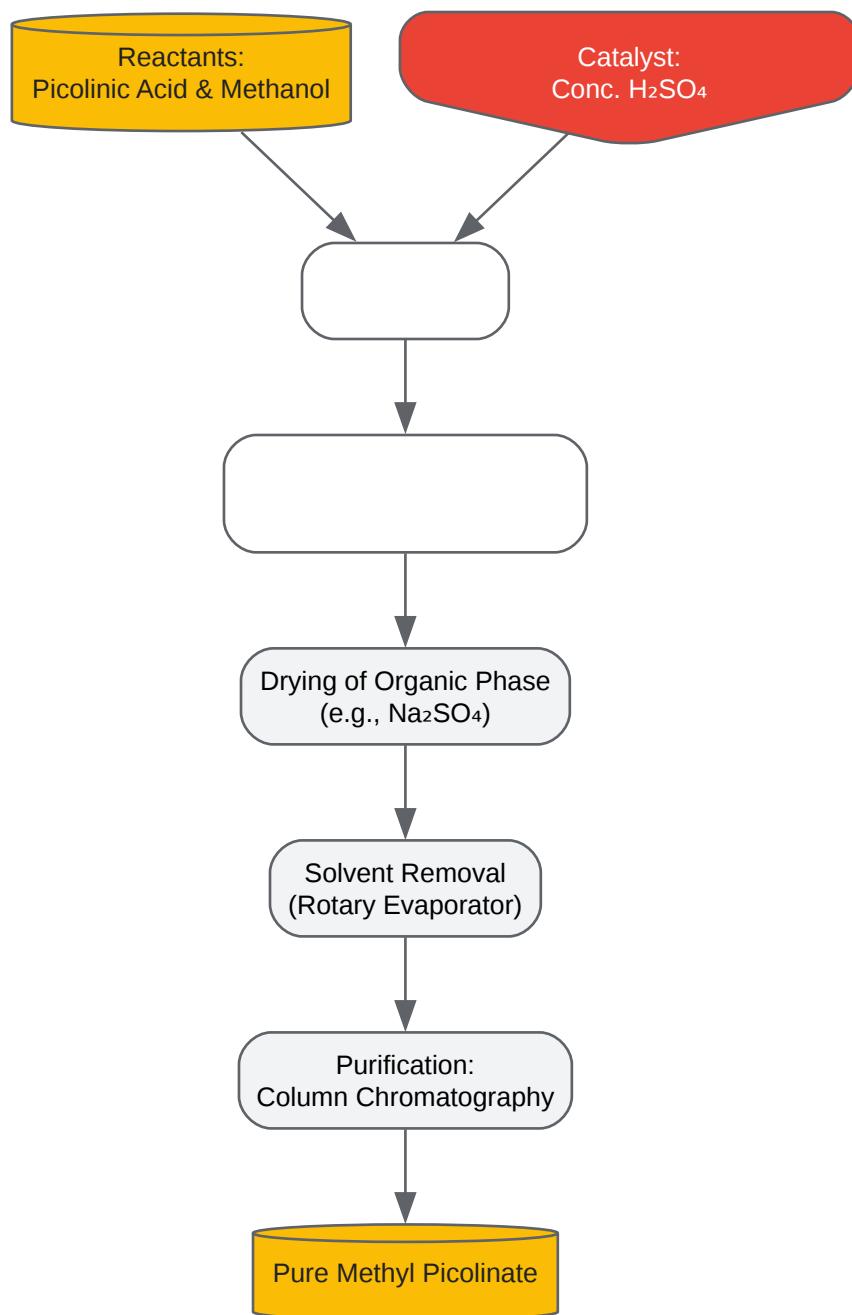
Experimental Protocols

Synthesis via Fischer Esterification

The most common method for preparing **methyl picolinate** is the Fischer esterification of picolinic acid with methanol, using a strong acid as a catalyst.[3][7]

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq). Add an excess of methanol (10-20 eq), which acts as both the solvent and reagent. [14]
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (0.1-0.2 eq).[14]
- Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours.[15] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14][15]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[15]
- Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst, followed by a wash with brine.[14][15]
- Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).[16] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **methyl picolinate**.[16]


Purification by Column Chromatography

The crude product can be purified to high purity using column chromatography.[16]

Methodology:

- Column Preparation: Prepare a silica gel slurry using a suitable non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Sample Loading: Dissolve the crude **methyl picolinate** in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

- Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 20:80 v/v mixture).[16] The polarity can be adjusted as needed based on TLC analysis.
- Fraction Collection: Collect the fractions as they elute from the column. Monitor the fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **methyl picolinate**.[16]

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Safety and Handling

Methyl picolinate is classified as an irritant.[\[5\]](#) Proper safety precautions should be observed during handling.

- Hazards: Causes skin, eye, and respiratory system irritation.[\[8\]](#)[\[17\]](#)[\[18\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[\[18\]](#)[\[19\]](#)
- Handling: Use only in a well-ventilated area, preferably within a fume hood.[\[17\]](#)[\[19\]](#) Avoid inhalation of vapors and direct contact with skin and eyes.[\[17\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[17\]](#) Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[17\]](#)
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[\[17\]](#) For skin contact, wash off immediately with plenty of water.[\[17\]](#) If inhaled, move to fresh air. Seek medical attention if irritation persists.[\[19\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 5. Cas 2459-07-6,Methyl picolinate | lookchem [lookchem.com]
- 6. innospk.com [innospk.com]
- 7. Buy Methyl picolinate | 2459-07-6 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. Methyl picolinate | CAS#:2459-07-6 | Chemsric [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mzCloud – Methyl picolinate [mzcloud.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. sds.metasci.ca [sds.metasci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Picolinate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146443#methyl-picolinate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b146443#methyl-picolinate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com